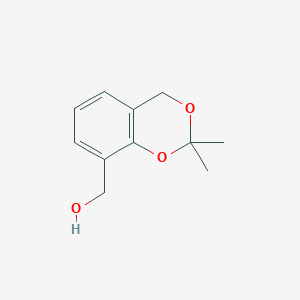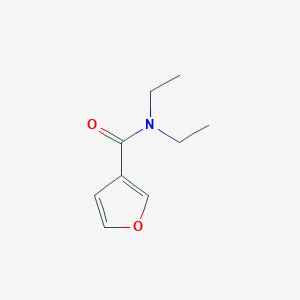![molecular formula C6H13NO2 B6599190 (2S)-1-[(oxetan-3-yl)amino]propan-2-ol CAS No. 1689956-55-5](/img/structure/B6599190.png)
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol, also known as oxetan-3-yl-2S-amino-propanoic acid, is an organic compound with a wide range of applications in both scientific research and industrial use. It is a colorless, odorless, and crystalline solid with a melting point of 101-102°C. The compound is a chiral molecule, meaning it has two distinct stereoisomers, and is found in a variety of forms, including salts and esters.
作用機序
The mechanism of action of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol2S-amino-propanoic acid is not yet fully understood. However, it is known that the compound is capable of binding to various enzymes and proteins, which can affect their activity. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
Oxetan-3-yl-2S-amino-propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as the activity of enzymes involved in the synthesis of peptide bonds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
実験室実験の利点と制限
Oxetan-3-yl-2S-amino-propanoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and widely available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. A limitation is that the compound is somewhat toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving (2S)-1-[(oxetan-3-yl)amino]propan-2-ol2S-amino-propanoic acid. These include further investigation into its mechanism of action, its potential applications in drug discovery, and its potential use as a therapeutic agent. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity.
合成法
Oxetan-3-yl-2S-amino-propanoic acid can be synthesized in a two-step process. The first step involves the reaction of oxetane with an amine, such as ethylamine, to form an oxetane-amine adduct. The second step involves the hydrolysis of the adduct to form the desired product. The overall reaction is as follows:
Oxetane + Ethylamine → Oxetane-Amine Adduct → Oxetan-3-yl-2S-amino-propanoic acid
科学的研究の応用
Oxetan-3-yl-2S-amino-propanoic acid has a variety of applications in scientific research. It is used as a reagent in the synthesis of compounds for use in drug discovery, as a reactant in the synthesis of peptide bonds, and as a catalyst in organic reactions. It is also used as an inhibitor of enzyme activity and as a substrate for enzyme-catalyzed reactions.
特性
IUPAC Name |
(2S)-1-(oxetan-3-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDVXKBPHPQMH-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1689956-55-5 |
Source


|
| Record name | (2S)-1-[(oxetan-3-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)






![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)
